1,3-dimethyl-4-nitro-1H-pyrazol-5-ol

Medicinal Chemistry Coordination Chemistry Anticancer Research

Many pyrazole-based drug discovery programs stall due to the lack of a properly functionalized core scaffold that offers both tunable metal-chelation and selective derivatization handles. 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol (CAS 76689-63-9) resolves this bottleneck by providing a single, well-characterized intermediate with three orthogonal reactive sites. - Enables synthesis of Pd(II) complexes that outperform cisplatin in clonogenic cytotoxicity against SQ20B, SCC-25, and K562 cancer cell lines. - Its computed AlogP of 1.29 and inherent radical-scavenging capacity make it an ideal starting point for CNS-penetrant libraries targeting Alzheimer's disease. - The C-5 hydroxyl/keto group supports selective derivatization into pyrazolo[3,4-b]pyrazinones and other fused systems for HTS hit generation. Sourced from BenchChem with guaranteed quality and global shipping, this scaffold accelerates your medicinal chemistry and chemical biology projects.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 76689-63-9
Cat. No. B12872739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-nitro-1H-pyrazol-5-ol
CAS76689-63-9
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)7(2)6-3/h6H,1-2H3
InChIKeyMEHYBLUWMWRWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol (CAS 76689-63-9): Core Scaffold and Key Intermediate for Bioactive Pyrazoles


1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol is a highly functionalized, small-molecule pyrazole heterocycle (C₅H₇N₃O₃, MW 157.13 g/mol) characterized by specific methyl, nitro, and hydroxyl substituents. It exists in a keto–enol tautomeric equilibrium, with the IUPAC name 2,5-dimethyl-4-nitro-1H-pyrazol-3-one reflecting the predominant keto form [1]. Its unique substitution pattern distinguishes it from simpler analogs like 1,3-dimethyl-4-nitro-1H-pyrazole (CAS 3920-38-5) or 1-methyl-4-nitro-1H-pyrazol-5-ol, providing a strategic synthetic handle for downstream derivation into bioactive compounds and metal chelates [2].

Why Substituting 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol with Other Pyrazoles Compromises Synthetic and Biological Value


Simple in-class substitution fails for this compound because its three key functional groups do not act in isolation. The 5-hydroxy/3-one moiety is critical for tautomeric control and metal chelation, while the 4-nitro group is a versatile handle for selective reduction or nucleophilic displacement, and the N-methyl groups block unwanted tautomeric states. Replacing it with a common unsubstituted pyrazole, a 4-nitro isomer without the hydroxyl/keto group, or an analog like 5-amino-1,3-dimethyl-4-nitro-1H-pyrazole fundamentally alters the compound's reactivity and the biological profile of its downstream products. For instance, a change in the C-5 substituent shifts the metal-binding mode and the radical scavenging capacity of the final compounds, precluding their targeted synthesis and the specific supramolecular architectures documented in literature [1][2].

Quantifiable Differentiation of 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol: A Comparative Evidence Guide for Scientific Selection


Superior Cytotoxicity of Derived Palladium(II) Complexes Compared to Cisplatin in Head and Neck Cancer

Palladium(II) complexes synthesized from 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol-derived hydrazone ligands exhibit a cytotoxic effect that surpasses the clinical standard cisplatin. This demonstrates the compound's unique ability to form ligands that, upon metal chelation, produce agents with vastly improved biological activity over classic platinum-based drugs [1].

Medicinal Chemistry Coordination Chemistry Anticancer Research

K562 Leukemia Growth Inhibition by Hydrazone-Palladium(II) Complexes with GI50 Values Compared to Cisplatin

In a separate study, the hydrazone ligands derived from this specific pyrazole core, and their resulting palladium(II) complexes (4a and 5), were evaluated for cytotoxicity against the K562 human leukemia cell line. The GI50 values of the novel complexes demonstrated a significant advantage over cisplatin, with the specific GI50 values quantified in the original study [1].

Leukemia Research Medicinal Chemistry Bioinorganic Chemistry

Demonstrated Radical Scavenging Capacity as Part of an Edaravone-Analog Class

The compound belongs to a class of 1,3-disubstituted-1H-pyrazol-5-ols designed as synthetic analogues of the free radical scavenger Edaravone. In DPPH radical scavenging assays, compounds from this series showed significant to modest antioxidant properties (IC50 range: 140.0–399.07 µM), confirming the target scaffold's inherent capacity for free radical quenching, a feature absent in simple 1,3-dialkyl pyrazoles lacking the 5-ol/one group [1].

Antioxidant Research Neuroscience Alzheimer's Disease

Unique Physicochemical Profile: Computed Lipophilicity (AlogP 1.29) Enabling BBB Permeability Predictions

The compound possesses a computed AlogP of 1.29, placing it in a lipophilicity window favorable for crossing the blood-brain barrier (BBB). This is a critical differentiator from the non-hydroxylated analog 1,3-dimethyl-4-nitro-1H-pyrazole, which has a lower AlogP (~0.8) and the more polar 5-amino derivative. The specific AlogP value supports its selection as a scaffold for CNS-targeted programs .

Medicinal Chemistry ADME Properties Computational Chemistry

Selective C-5 Reactivity for Building Fused Heterocycles via Intramolecular Cyclization

The compound's unique architecture enables the synthesis of complex fused pyrazolo[3,4-b]pyrazinones through a selective, sequential functionalization strategy. The 5-chloro derivative reacts with amino acids, followed by reductive cyclization, to yield a novel pharmacophore. This reactivity path is not accessible using the simple 3,5-dimethyl-4-nitropyrazole (CAS 3920-38-5), which lacks the requisite leaving group at C-5 [1].

Synthetic Chemistry Heterocyclic Synthesis Drug Discovery

Enabling Selective Metal Chelation via the Hydroxyl/Carbonyl and Nitro Donor Set

The compound is specifically chosen for its ability to act as a bi-dentate ligand through its nitro group and tautomeric 5-hydroxyl/3-one oxygen. This chelation mode forms stable complexes with transition metals like palladium(II) for catalytic and therapeutic applications. This property is a direct result of the compound's specific functional group combination and is absent in the 1,3-dimethyl-4-nitro-1H-pyrazole analog, which lacks the essential oxygen donor atom [1].

Coordination Chemistry Catalysis Bioinorganic Chemistry

High-Impact Application Scenarios for 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol in Life Science Research


Development of Next-Generation Anticancer Metallodrugs

Procure this scaffold as the starting material for synthesizing palladium(II) or other transition metal complexes. Research has shown that the resulting complexes can outperform cisplatin in terms of clonogenic cytotoxicity against head and neck (SQ20B, SCC-25) and leukemia (K562) cancer cell lines [1][2]. Its unique donor set facilitates stable complex formation, targeting resistant cancer types.

Synthesis of CNS-Penetrant Drug Candidates

Use 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol as a core scaffold in CNS drug discovery programs. Its computed AlogP of 1.29 is ideal for blood-brain barrier penetration, a key advantage over more polar pyrazole analogs [1]. Derivatize it to create targeted libraries for neurodegenerative conditions where its inherent radical-scavenging potential provides a therapeutic baseline [2].

Construction of Fused Heterocyclic Libraries for HTS

Exploit the selective reactivity at the C-5 position to construct libraries of pyrazolo[3,4-b]pyrazinones and similar fused systems. This established synthetic route allows for high-throughput screening (HTS) hit generation by reacting the compound with diverse amino acids, a path not accessible with simpler 4-nitropyrazole analogs [1].

Design of Free Radical Scavengers and Neuroprotective Agents

Leverage the compound's position as an edaravone analog for neuroscience research. While its baseline antioxidant activity (DPPH IC50 in the ~140-400 µM range) is modest compared to edaravone, its structure serves as a validated starting point for SAR studies aimed at improving radical scavenging capacity and molecular docking profiles against Alzheimer's disease targets like GSK-3β and β-secretase [1].

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